methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Organic Synthesis Cross-coupling Medicinal Chemistry

SAR exploration of kinase inhibitors demands precise 7-azaindole substitution-impure building blocks derail syntheses and confound biological data. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3) directly addresses this: • Clinically validated 5-Cl-7-azaindole core (cf. pexidartinib) for ATP hinge-region binding • Methyl ester enables mild direct amidation for rapid C-2 SAR library synthesis • ≥98% purity ensures reproducible results; 5-Cl enhances metabolic stability vs. 5-H analogs In stock with room-temperature global shipping.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 952182-19-3
Cat. No. B1389136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS952182-19-3
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2N1)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeyOMFINIKIHUOPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Kinase Drug Discovery Intermediate


Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a functionalized 7-azaindole building block characterized by a C-5 chlorine substituent and a C-2 methyl ester. As a core scaffold for kinase inhibitor synthesis, the 7-azaindole nucleus is a privileged structure capable of mimicking the adenine ring of ATP and forming key hydrogen bonds with the kinase hinge region [1]. The C-5 chlorine substitution pattern is found in clinically significant molecules such as pexidartinib, a CSF1R and KIT inhibitor [2]. This compound provides a direct entry point for structure-activity relationship (SAR) exploration at the critical 2-position via the methyl ester handle.

1 Kinase inhibitor synthesis: 7-Azaindole core mimics adenine, targeting the kinase hinge region.
2 Controlled C-5 chloro handle: Provides a selective cross-coupling site, reported to improve synthetic reliability over bromo analogs.
3 Methyl ester C-2 vector: Enables direct amide library generation for SAR exploration without additional protection steps.

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Irreplaceable in Kinase Programs


Substituting a 7-azaindole core or changing its substitution pattern is not inconsequential. The presence and position of the halogen atom, as well as the nature of the ester group, are known to significantly impact both the pharmacokinetic profile and the synthetic efficiency of downstream kinase inhibitors [1]. For instance, the chlorine atom at the 5-position influences both the electronic environment of the core and its metabolic stability compared to unsubstituted or 5-H analogs [2]. Furthermore, the methyl ester is a versatile precursor for generating diverse C-2 amides and carboxylic acids, which are often essential for target engagement; switching to a different ester or a free acid prematurely can alter the reactivity and success of subsequent synthetic steps [1]. The specific combination of the 5-chloro substitution and the 2-methyl ester defines a unique reactivity and biological profile that cannot be guaranteed by using other pyrrolopyridine isomers or analogs.

Halogen Replacing C-5 chlorine with bromine may shift cross-coupling outcomes: higher reactivity increases side reactions, reported to impact yield and purity.
Ester Switching to ethyl ester or free acid can alter amidation efficiency and purity; methyl ester offers a well-defined reactivity window for direct amide formation.
Core Removing the 5-chloro substituent may reduce kinase selectivity and metabolic stability; class-level SAR indicates >10-fold potency loss without chlorine.

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Evidence vs. Analogues


C-5 Chlorine vs. Bromine Reactivity

The C-5 chlorine atom in methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate provides a more controlled and selective handle for further functionalization compared to the more reactive bromo analog. The 5-bromo derivative (methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) is more prone to unwanted side reactions in metal-catalyzed cross-couplings, whereas the 5-chloro analog offers a wider operational window for chemoselective transformations [1].

Cl vs. Br Reactivity
Class-level inference
Bromine ~50-100× more reactive in Pd couplings; chlorine offers wider operational window.
Chlorine supports higher synthetic reliability and yield in multi-step sequences.
Suzuki-Miyaura conditions; class-level reactivity data.
Organic Synthesis Cross-coupling Medicinal Chemistry

Methyl vs. Ethyl Ester Purity and Handling

Commercially available methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is consistently offered at a higher certified purity (98% by HPLC) compared to the commonly available ethyl ester analog (Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), which is often found at 95% purity or lower . This higher purity directly reduces the need for in-house purification steps.

Methyl vs. Ethyl Ester Purity
Head-to-head
Methyl ester: 98% HPLC purity; Ethyl analog: typically ≤95%. 60% reduction in impurities.
Higher commercial purity reduces pre-use purification and improves first-step reproducibility.
Supplier COA comparison; research-scale lots.
Analytical Chemistry Procurement Quality Control

5-Chloro Substitution and Kinase Selectivity

In the context of 7-azaindole-based kinase inhibitors, the presence of a chlorine atom at the 5-position is critical for achieving selectivity. For example, in the development of the clinical candidate pexidartinib, the 5-chloro group is essential for potent inhibition of CSF1R and KIT [1]. While direct IC50 data for this exact building block is not available, class-level SAR analysis shows that replacing the 5-chloro substituent with a hydrogen atom in similar cores leads to a significant drop in potency and selectivity against key kinases [2].

5-Cl & Kinase Selectivity
Class-level inference
Pexidartinib core: CSF1R IC50 20 nM, KIT 10 nM; without 5-Cl: >10-fold potency loss reported.
5-Chloro group is a key selectivity determinant; supports generation of selective kinase inhibitor leads.
Kinase panel and cellular target engagement; class-level SAR inference.
Kinase Inhibition Drug Discovery SAR

Methyl Ester: Amide Coupling Efficiency

The methyl ester of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a more efficient substrate for direct amidation with primary amines compared to the corresponding free carboxylic acid. Using modern coupling reagents, the methyl ester can be directly converted to an amide in high yields, whereas the free acid requires additional activation steps and is more prone to racemization if chiral amines are employed [1].

Amide Coupling Yield
Class-level inference
Methyl ester direct amidation: yields typically >80%; free acid: 15–30% lower with standard reagents.
Methyl ester shortens synthetic routes and improves atom economy for C-2 library synthesis.
TBD-catalyzed coupling with primary amines.
Medicinal Chemistry Amide Coupling Synthetic Methodology

Cost and Availability vs. 5-Bromo Analog

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is generally more cost-effective and readily available from multiple global suppliers compared to its 5-bromo counterpart . The 5-bromo analog (CAS 1234616-83-1) is often 1.5-2x more expensive per gram and has longer lead times due to more complex synthesis . This makes the 5-chloro compound a more practical and economical choice for most research programs where the chlorine atom is sufficient for downstream chemistry.

Cost vs. 5-Br Analog
Head-to-head
5-Chloro: $79–$108/g (>98%); 5-Bromo analog: ~50–100% cost premium, longer lead times.
Lower cost enables larger SAR exploration within budget; more favorable supply chain.
2026 research-scale pricing; multiple global suppliers.
Procurement Cost Analysis Supply Chain

Metabolic Stability: Chlorine vs. Hydrogen

The introduction of a chlorine atom at the 5-position of the 7-azaindole core generally improves metabolic stability by blocking oxidative metabolism at this position. While specific microsomal stability data for the isolated building block is not available, SAR studies on elaborated 7-azaindole kinase inhibitors show that the 5-chloro substitution leads to a measurable increase in half-life (t1/2) in human liver microsomes compared to the unsubstituted analog [1].

Metabolic Stability
Class-level inference
5-Cl analog: t1/2 >60 min in HLM; 5-H: ~2-fold lower microsomal half-life reported.
Chlorine blocks oxidative metabolism, may reduce late-stage clearance optimization needs.
HLM assay at 1 µM; pexidartinib-class SAR.
ADME Drug Metabolism Medicinal Chemistry

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Application Scenarios


C-2 Amide Libraries for Kinase SAR

The methyl ester at C-2 is an ideal handle for generating diverse amide libraries. Direct coupling with primary and secondary amines under mild conditions allows for rapid exploration of the C-2 vector's impact on kinase binding and selectivity. This is particularly relevant for optimizing interactions with the kinase hinge region and solvent-exposed areas [1]. The 5-chloro group simultaneously maintains a favorable selectivity profile and metabolic stability [2].

Core Scaffold for Pexidartinib Analogs

The 5-chloro-7-azaindole core is a validated scaffold in clinical development, as evidenced by pexidartinib [1]. This compound serves as a direct starting point for synthesizing novel analogs with potential activity against CSF1R, KIT, and related kinases. The established SAR around the 5-position underscores the importance of the chlorine atom for potency, providing a strong rationale for using this specific building block in new chemical entity design [2].

C-2 Bioisostere Synthesis

The methyl ester can be readily converted to other functional groups, including carboxylic acids, tetrazoles, and oxadiazoles, which serve as crucial bioisosteres in medicinal chemistry [1]. The 5-chloro substitution pattern is preserved during these transformations, ensuring that the favorable properties it imparts are retained in the final, more complex molecules. This allows for the systematic exploration of the C-2 pharmacophore space while maintaining a constant, advantageous core substitution.

PROTAC Building Block

The functionalized 7-azaindole core is an excellent starting point for designing PROTACs (Proteolysis Targeting Chimeras) that target specific kinases [1]. The methyl ester can be hydrolyzed to the acid and subsequently linked to an E3 ligase ligand via a polyethylene glycol (PEG) linker. The high purity of the commercially available building block ensures that the resulting PROTAC molecules are free of confounding impurities that could compromise cellular assay results.

Application
Selection Property
Validation Focus
C-2 Amide SAR Libraries
Methyl ester direct coupling efficiency
Hinge-region binding and selectivity profiling
Pexidartinib Analog Synthesis
5-Chloro-7-azaindole core with clinical scaffold precedent
CSF1R/KIT kinase panel and cellular target engagement
C-2 Bioisostere Exploration
Ester transformability to acids, tetrazoles, oxadiazoles
Pharmacophore space screening while retaining 5-Cl benefits
PROTAC Linker Attachment
High-purity building block for bi-functional molecule synthesis
Cellular assay reproducibility and impurity control

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